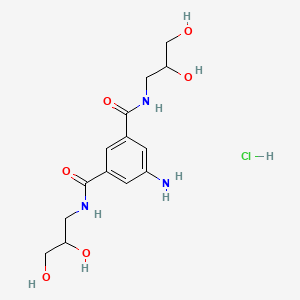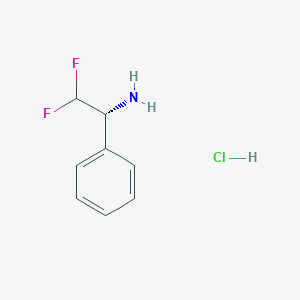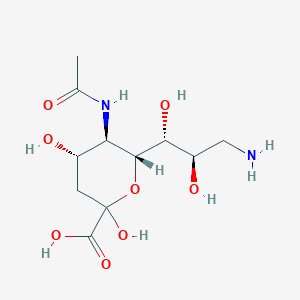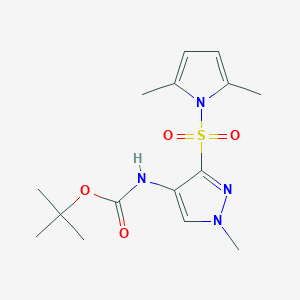![molecular formula C₁₃H₁₈ClN₃O B1145294 2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride CAS No. 1258789-13-7](/img/new.no-structure.jpg)
2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride is a compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with unique photophysical properties.
作用机制
The mechanism of action of 2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the activity of enzymes involved in critical biological processes. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their anticancer and enzymatic inhibitory activities.
Pyrazolo[5,1-c]triazines: Known for their antitrypanosomal activity and potential pharmaceutical applications.
Uniqueness
2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride is unique due to its specific structural modifications, which enhance its biological activity and make it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor further distinguish it from similar compounds.
属性
CAS 编号 |
1258789-13-7 |
|---|---|
分子式 |
C₁₃H₁₈ClN₃O |
分子量 |
267.75 |
同义词 |
AV1013 (Ibudilast analog) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









